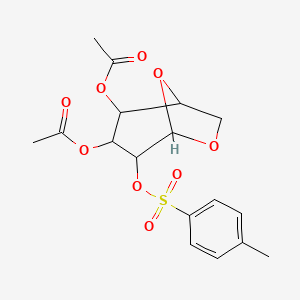
3,4-Di-O-acetil-1,6-anhidro-2-O-p-toluensulfonil-beta-D-glucopiranosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is a specialized chemical compound derived from glucose. It is a significant molecule in carbohydrate chemistry and has various implications in synthetic organic chemistry.
Synthesis Analysis The synthesis of related compounds involves complex organic reactions. For instance, 1,6-Anhydro-β-D-glucopyranose can be synthesized from 6-O-p-toluenesulfonyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose through treatment with sodium methoxide (Akagi, Tejima & Haga, 1962). Another example involves the use of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosyl esters in the synthesis of various derivatives (Tomić & Keglević, 1983).
Molecular Structure Analysis X-ray analysis plays a crucial role in determining the molecular structure of such compounds. A study on a similar disaccharide, which is structurally related to our compound of interest, revealed insights into the conformations of its sugar-ring systems and the glycosidic linkage angles (Strumpel, Schmidt, Luger & Paulsen, 1984).
Chemical Reactions and Properties The chemical reactions of these compounds involve various functionalizations. For example, photobromination of 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-glucopyranose leads to bromination at specific positions and formation of derivatives (Ferrier & Furneaux, 1980).
Physical Properties Analysis The physical properties, such as crystal structure and phase transitions, are critical for understanding these compounds. A study on 1,2,3,4,6-penta-O-trimethylacetyl-beta-D-glucopyranose highlights the importance of crystallography in elucidating the structures and physical properties of carbohydrate derivatives (Haines & Hughes, 2007).
Aplicaciones Científicas De Investigación
Investigación en Proteómica
Este compuesto se utiliza en la investigación en proteómica {svg_1}. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este campo es fundamental para nuestra comprensión de los procesos de la enfermedad y el desarrollo de nuevas estrategias terapéuticas.
Industria Biomédica
El compuesto es valioso en la industria biomédica {svg_2}. Podría utilizarse en el desarrollo de nuevos medicamentos, terapias o herramientas de diagnóstico.
Agente Antiviral
Muestra potencial como agente antiviral, particularmente contra el virus del herpes simple tipo 1 {svg_3}. Los agentes antivirales se utilizan para tratar infecciones virales o para controlar los síntomas de dichas infecciones.
Inhibición de la Replicación Viral
Con sus grupos acetilo y tosilo únicos, este compuesto muestra resultados prometedores en la inhibición de la replicación viral {svg_4}. Esto podría ser particularmente útil en el tratamiento de enfermedades virales.
Desarrollo de Nuevos Fármacos Antivirales
El compuesto podría proporcionar información para el desarrollo de nuevos fármacos antivirales {svg_5}. El desarrollo de nuevos fármacos antivirales es crucial en la lucha contra las enfermedades virales emergentes y reemergentes.
Investigación de Infecciones Virales
El compuesto es un extraordinario compuesto antiviral, mostrando una notable eficacia en la investigación de infecciones virales causadas por diversos tipos de virus {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is the Herpes Simplex Virus-1 (HSV-1) . HSV-1 is a virus that causes infections of the mouth, skin, eyes, and central nervous system. It is one of the most common viruses affecting humans.
Mode of Action
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose interacts with HSV-1 by inhibiting viral replication . The unique acetyl and tosyl groups of this compound play a crucial role in this inhibition .
Biochemical Pathways
It is known that the compound interferes with the replication process of hsv-1 . This interference could potentially affect various biochemical pathways involved in viral replication and protein synthesis.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in ethyl acetate and methanol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is the inhibition of HSV-1 replication . This inhibition could potentially lead to a decrease in the severity and duration of HSV-1 infections.
Action Environment
The action of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at -20° C . Additionally, the compound’s solubility in Ethyl Acetate and Methanol suggests that its action could be influenced by the presence of these solvents in the environment.
Direcciones Futuras
Propiedades
IUPAC Name |
[3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMOPIWZWABELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


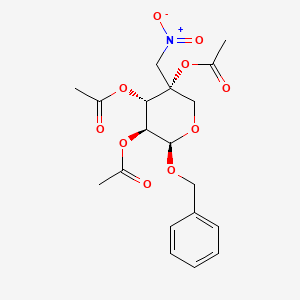
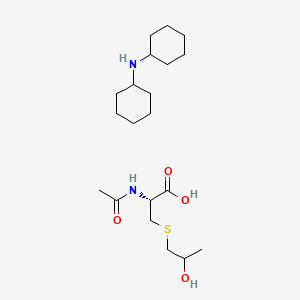
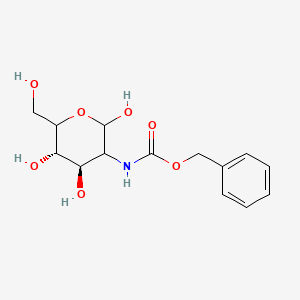
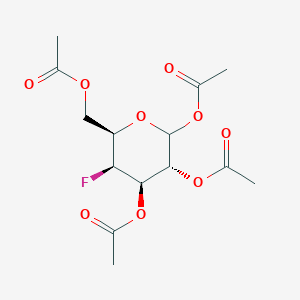
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)


![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)
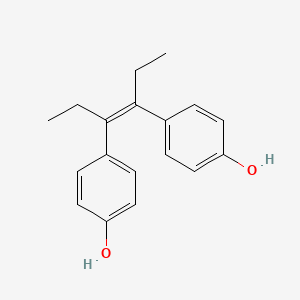
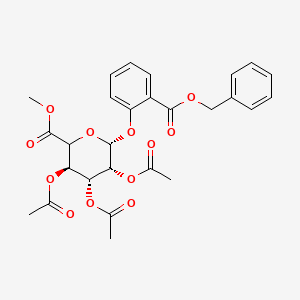

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)